5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone
Overview
Description
5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazinone ring, which contains nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position, makes this compound highly versatile and biologically active .
Preparation Methods
The synthesis of 5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has numerous scientific research applications due to its diverse pharmacological activities. It is used in medicinal chemistry for the development of new drugs targeting various biological pathways . In biology, it is studied for its antimicrobial, anticancer, and anti-inflammatory properties . In the industrial sector, it is used in the development of agrochemicals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone include other pyridazinone derivatives such as Zardaverine, Emorfazone, Pyridaben, and Norflurazon . These compounds share the pyridazinone core structure but differ in their substituents, leading to variations in their pharmacological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCKOQPPCUTMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)NN=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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